N-(2-Acetylphenyl)acetamide chemical properties and structure
N-(2-Acetylphenyl)acetamide chemical properties and structure
An In-depth Technical Guide to N-(2-Acetylphenyl)acetamide
Prepared by: Gemini, Senior Application Scientist
Introduction: Defining N-(2-Acetylphenyl)acetamide
N-(2-Acetylphenyl)acetamide, also known by synonyms such as 2'-Acetamidoacetophenone and o-Acetamidoacetophenone, is a distinct organic compound featuring both an acetyl group and an acetamide group substituted at the ortho positions of a phenyl ring.[1] Its unique substitution pattern, particularly the proximity of the two carbonyl-containing moieties, imparts specific chemical and physical properties, including the formation of a strong intramolecular hydrogen bond that influences its molecular conformation.[2][3] This guide provides a comprehensive technical overview of its structure, properties, a validated synthesis protocol, and its significance for researchers in synthetic chemistry and drug development.
Part 1: Molecular Structure and Physicochemical Properties
Chemical Structure
The molecular structure of N-(2-Acetylphenyl)acetamide consists of a central benzene ring with an acetyl group (-COCH₃) at position 1 and an acetamide group (-NHCOCH₃) at position 2. This arrangement, formally named N-(2-acetylphenyl)acetamide according to IUPAC nomenclature, is key to its chemical behavior.[4] The spatial arrangement of the amide proton and the acetyl oxygen allows for the formation of an intramolecular N—H⋯O hydrogen bond, which contributes to a nearly planar conformation of the molecule in the solid state.[2][3]
Caption: Fig. 1: Chemical Structure of N-(2-Acetylphenyl)acetamide
Physicochemical Data
N-(2-Acetylphenyl)acetamide is typically a white to off-white solid at room temperature.[1] Its properties are summarized in the table below, compiled from authoritative chemical databases. The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites influences its solubility and crystalline structure.[1][5]
| Property | Value | Source |
| CAS Number | 5234-26-4 | [1][4][5] |
| Molecular Formula | C₁₀H₁₁NO₂ | [1][5] |
| Molecular Weight | 177.20 g/mol | [4][5] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 77 °C | [5] |
| Boiling Point | 367.4 ± 25.0 °C at 760 mmHg | [5] |
| Density | 1.1 ± 0.1 g/cm³ | [5] |
| Solubility | Moderately soluble in ethanol and acetone; less soluble in water. | [1] |
| Topological Polar Surface Area | 46.2 Ų | [4] |
| Hydrogen Bond Donor Count | 1 | [5] |
| Hydrogen Bond Acceptor Count | 2 | [5] |
Part 2: Spectroscopic and Crystallographic Characterization
Definitive identification of N-(2-Acetylphenyl)acetamide relies on a combination of spectroscopic methods and, when available, single-crystal X-ray diffraction.
Spectroscopic Data Summary
The following table outlines the key spectral features used for the structural elucidation of the compound.
| Technique | Key Features and Observations |
| ¹H NMR | Aromatic Protons: Complex multiplets in the aromatic region (approx. δ 7.0-8.5 ppm).Amide Proton (N-H): A broad singlet, typically downfield (approx. δ 8.5-10.0 ppm), with its chemical shift sensitive to solvent and concentration.Methyl Protons: Two distinct singlets for the acetyl (-COCH₃) and acetamide (-NHCOCH₃) groups, typically in the δ 2.0-2.7 ppm range. |
| IR Spectroscopy | N-H Stretch: A sharp to moderately broad peak around 3222-3300 cm⁻¹.C=O Stretch (Ketone): A strong, sharp absorption band around 1687 cm⁻¹.C=O Stretch (Amide I): A strong, sharp absorption band around 1652 cm⁻¹.N-H Bend (Amide II): A significant band around 1529 cm⁻¹.[2] |
| Mass Spectrometry (GC-MS) | Molecular Ion (M⁺): A peak at m/z = 177, corresponding to the molecular weight.Base Peak: Typically observed at m/z = 120, resulting from a characteristic fragmentation pattern involving the loss of the acetamide group.[4] |
X-ray Crystallography
Single-crystal X-ray diffraction studies have provided definitive proof of the structure and conformation of N-(2-Acetylphenyl)acetamide.[2][3] These studies confirm a monoclinic crystal system (space group P2₁/c) and provide precise bond lengths and angles.[2] Crucially, the crystallographic data reveal an intramolecular N—H⋯O hydrogen bond distance of approximately 1.89 Å, which locks the molecule into a relatively planar conformation.[2][3] This structural feature is a key determinant of the molecule's reactivity and intermolecular interactions.
Part 3: Synthesis Protocol and Mechanistic Rationale
Validated Synthesis Workflow
The most direct and high-yielding synthesis of N-(2-Acetylphenyl)acetamide is achieved through the N-acetylation of 2'-aminoacetophenone.[2][3] This procedure represents a classic example of nucleophilic acyl substitution.
Caption: Fig. 2: Synthesis Workflow for N-(2-Acetylphenyl)acetamide
Step-by-Step Experimental Protocol
This protocol is adapted from established literature procedures.[2]
-
Reactant Preparation: In a suitable reaction vessel, dissolve 2'-aminoacetophenone (1.0 eq) in acetic anhydride (approx. 2.5 eq).
-
Reaction: Stir the resulting solution at ambient room temperature for a period of 3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Precipitation: Upon completion, slowly pour the reaction mixture into a beaker containing cold water. Stir the mixture vigorously until the excess acetic anhydride has been fully hydrolyzed. The product will precipitate as a solid.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water.
-
Purification: Recrystallize the crude solid from a suitable solvent, such as ethanol, to yield pure N-(2-Acetylphenyl)acetamide.
-
Drying and Characterization: Dry the purified crystals under vacuum. The final product should be characterized by melting point determination and spectroscopic analysis (NMR, IR) to confirm its identity and purity.
Causality and Experimental Design
-
Choice of Starting Material: 2'-Aminoacetophenone provides the necessary phenyl ring with a nucleophilic amino group (-NH₂) ortho to an acetyl group.[6][7] This specific isomer is required for the target molecule.
-
Role of Acetic Anhydride: Acetic anhydride serves as both the solvent and the acetylating agent. It provides the acetyl group (CH₃CO-) and is highly reactive towards the nucleophilic amine. Its two carbonyl groups make it a potent electrophile.
-
Reaction Conditions: The reaction proceeds efficiently at room temperature due to the high nucleophilicity of the aromatic amine and the reactivity of the anhydride. No external heating is typically required.
-
Hydrolysis Step (Workup): The addition of water is a critical "self-validating" step. It serves two purposes: first, it hydrolyzes (quenches) any unreacted acetic anhydride to acetic acid, preventing it from co-precipitating with the product. Second, as N-(2-Acetylphenyl)acetamide is poorly soluble in water, the aqueous workup directly induces its precipitation, facilitating easy isolation.[1]
-
Purification by Recrystallization: Ethanol is an effective solvent for recrystallization because the product's solubility is significantly higher in hot ethanol than in cold ethanol. This differential solubility allows for the separation of the desired compound from any soluble impurities upon cooling, ensuring high purity of the final product.
Part 4: Reactivity, Applications, and Safety
Chemical Reactivity
The reactivity of N-(2-Acetylphenyl)acetamide is governed by its three main components: the aromatic ring, the ketone group, and the amide group.
-
Aromatic Ring: The ring is activated towards electrophilic aromatic substitution, although the substitution pattern will be directed by both the activating acetamido group and the deactivating acetyl group.
-
Ketone Carbonyl: The acetyl group's carbonyl is susceptible to nucleophilic attack, allowing for reactions such as reductions, aldol condensations, and the formation of imines or hydrazones.
-
Amide Group: The amide linkage is stable but can be hydrolyzed under strong acidic or basic conditions. The N-H proton is weakly acidic.
Potential Applications in Drug Development
While specific applications for N-(2-Acetylphenyl)acetamide itself are not widely documented, its structural motifs are of significant interest to medicinal chemists. 2-Aminoacetophenone, its direct precursor, is a vital intermediate in the synthesis of pharmaceuticals, most notably quinolone antibiotics.[6] Therefore, N-(2-Acetylphenyl)acetamide serves as a valuable scaffold and intermediate for generating libraries of related compounds. Its derivatives could be explored for various biological activities, leveraging the known pharmacological importance of the acetophenone and acetanilide cores.
Safety and Handling
According to safety data, N-(2-Acetylphenyl)acetamide is classified as harmful if swallowed, in contact with skin, or if inhaled.[8]
-
Hazard Statements: H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H332 (Harmful if inhaled).[8]
-
Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/clothing), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell).
-
Handling: Standard laboratory personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling of the solid should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
N-(2-Acetylphenyl)acetamide is a well-defined organic molecule with distinct structural and spectroscopic characteristics, largely influenced by its ortho-substituted pattern and resulting intramolecular hydrogen bonding. Its synthesis is straightforward and high-yielding, based on fundamental principles of organic chemistry. As a derivative of the pharmaceutically relevant 2-aminoacetophenone scaffold, it holds potential as a versatile intermediate for the synthesis of novel compounds in drug discovery and materials science. This guide provides the core technical information required by researchers to confidently synthesize, identify, and utilize this compound in their work.
References
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 21306, N-(2-Acetylphenyl)acetamide. Retrieved from [Link]
-
Slater, H. L., Rozynski, H., Crundwell, G., & Glagovich, N. M. (2006). N-(2-Acetylphenyl)acetamide. Acta Crystallographica Section E: Crystallographic Communications, 62(Pt 5), o1957–o1958. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 683415, N-acetyl-N-(2-phenylphenyl)acetamide. Retrieved from [Link]
-
Glagovich, N. M. (2014). N-(2-Acetylphenyl)acetamide. ResearchGate. Retrieved from [Link]
Sources
- 1. CAS 5234-26-4: N-(2-Acetylphenyl)acetamide | CymitQuimica [cymitquimica.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. N-(2-Acetylphenyl)acetamide | C10H11NO2 | CID 21306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. Page loading... [wap.guidechem.com]
- 7. 2-Aminoacetophenone | 551-93-9 [chemicalbook.com]
- 8. N-(2-Acetylphenyl)acetamide | 5234-26-4 [sigmaaldrich.com]
